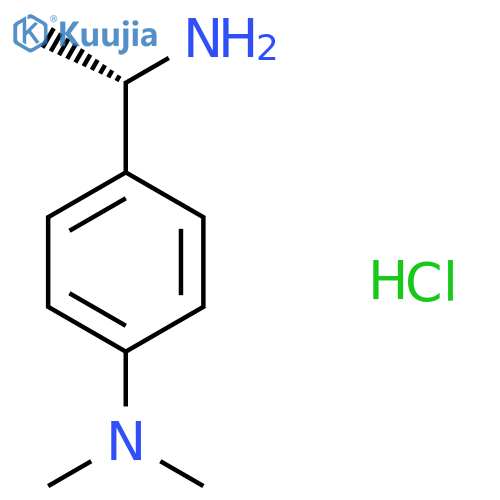Cas no 1810074-81-7 ((S)-4-(1-Aminoethyl)-N,N-dimethylaniline hydrochloride)

1810074-81-7 structure
商品名:(S)-4-(1-Aminoethyl)-N,N-dimethylaniline hydrochloride
(S)-4-(1-Aminoethyl)-N,N-dimethylaniline hydrochloride 化学的及び物理的性質
名前と識別子
-
- (S)-4-(1-Aminoethyl)-N,N-dimethylaniline hydrochloride
- (S)-4-(1-Aminoethyl)-N,N-dimethylanilinehydrochloride
- Y11595
- 1810074-81-7
- AS-70518
- 4-[(1S)-1-aminoethyl]-N,N-dimethylaniline;hydrochloride
- 4-[(1S)-1-aminoethyl]-N,N-dimethylaniline hydrochloride
- 1269504-26-8
- CS-0336747
- (S)-4-(1-AMINOETHYL)-N,N-DIMETHYLBENZENAMINE HYDROCHLORIDE
-
- インチ: 1S/C10H16N2.ClH/c1-8(11)9-4-6-10(7-5-9)12(2)3;/h4-8H,11H2,1-3H3;1H/t8-;/m0./s1
- InChIKey: IKDUAXOKHFOREM-QRPNPIFTSA-N
- ほほえんだ: Cl.N(C)(C)C1C=CC(=CC=1)[C@H](C)N
計算された属性
- せいみつぶんしりょう: 200.1080262g/mol
- どういたいしつりょう: 200.1080262g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 126
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.3Ų
(S)-4-(1-Aminoethyl)-N,N-dimethylaniline hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Crysdot LLC | CD12103505-1g |
(S)-4-(1-Aminoethyl)-N,N-dimethylaniline hydrochloride |
1810074-81-7 | 95+% | 1g |
$644 | 2024-07-24 | |
| Alichem | A019149035-1g |
(S)-4-(1-Aminoethyl)-N,N-dimethylaniline hydrochloride |
1810074-81-7 | 95% | 1g |
$676.00 | 2023-09-02 |
(S)-4-(1-Aminoethyl)-N,N-dimethylaniline hydrochloride 関連文献
-
Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052
-
Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915
-
Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934
-
Ping Tong Food Funct., 2020,11, 628-639
1810074-81-7 ((S)-4-(1-Aminoethyl)-N,N-dimethylaniline hydrochloride) 関連製品
- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)
- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)
- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)
- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)
- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)
- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)
- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)
- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)
- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)
- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)
推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
